Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-
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Overview
Description
Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-, is an organoboron compound that has garnered significant interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-boronobutyl group and a methoxymethoxy group. The presence of these functional groups imparts unique reactivity and stability to the compound, making it valuable in synthetic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-, typically involves the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with a methoxymethoxy group through a nucleophilic substitution reaction.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a palladium-catalyzed borylation reaction, often using bis(pinacolato)diboron as the boron source.
Attachment of the 4-Boronobutyl Group: The 4-boronobutyl group is attached through a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reactions. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-, undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine, and electrophiles like nitronium ions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for detecting biomolecules.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit proteasomes.
Mechanism of Action
The mechanism of action of boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-, involves its interaction with specific molecular targets and pathways:
Proteasome Inhibition: The boronic acid group can form reversible covalent bonds with the active site of proteasomes, inhibiting their activity and leading to the accumulation of ubiquitinated proteins, which can induce apoptosis in cancer cells.
Enzyme Inhibition: The compound can inhibit various enzymes by forming covalent bonds with their active sites, thereby modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the 4-boronobutyl and methoxymethoxy groups, making it less reactive in certain cross-coupling reactions.
4-Boronobutylboronic Acid: Does not have the phenyl ring, limiting its applications in aromatic substitution reactions.
Methoxymethoxyphenylboronic Acid: Lacks the 4-boronobutyl group, reducing its versatility in synthetic applications.
Uniqueness
Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-, is unique due to the presence of both the 4-boronobutyl and methoxymethoxy groups, which enhance its reactivity and stability. This makes it a valuable compound for a wide range of applications in synthetic chemistry, medicinal chemistry, and materials science.
Properties
CAS No. |
502635-30-5 |
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Molecular Formula |
C12H20B2O6 |
Molecular Weight |
281.9 g/mol |
IUPAC Name |
[2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C12H20B2O6/c1-19-9-20-11-7-4-6-10(12(11)14(17)18)5-2-3-8-13(15)16/h4,6-7,15-18H,2-3,5,8-9H2,1H3 |
InChI Key |
PREVBDCNYQZRSB-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCCC1=C(C(=CC=C1)OCOC)B(O)O)(O)O |
Origin of Product |
United States |
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